molecular formula C16H17N6O7PS B12396500 8-APT-cGMP

8-APT-cGMP

Cat. No.: B12396500
M. Wt: 468.4 g/mol
InChI Key: GCSQHBMPLUMDCO-FRJWGUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

8-APT-cGMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various analogues with different functional groups .

Biological Activity

8-APT-cGMP (8-(4-Aminophenylthio)-cyclic GMP) is a cyclic guanosine monophosphate (cGMP) analog known for its significant biological activities, particularly in modulating various signaling pathways. This article explores the compound's biological activity, focusing on its mechanisms, effects on ion channels, and potential therapeutic implications based on recent research findings.

This compound primarily acts as a selective activator of cGMP-dependent protein kinase (PKG). Its mechanism involves the modulation of several physiological processes through the activation of PKG, which plays a crucial role in vascular smooth muscle relaxation, neuronal signaling, and epithelial ion transport.

  • Activation of PKG : Research indicates that this compound effectively activates PKG-Iα, leading to downstream effects that include vasodilation and modulation of ion channels .
  • Influence on Ion Channels : The compound has been shown to stimulate the activity of epithelial sodium channels (ENaC) in oocytes, enhancing sodium reabsorption. This stimulation is dose-dependent and reversible, suggesting that this compound can be a potent modulator of ENaC activity .

Biological Effects

The biological effects of this compound span various systems, including cardiovascular and renal systems. Notable findings include:

  • Cardiovascular Effects : The activation of PKG by this compound leads to vasodilation, which is beneficial in conditions like hypertension and heart failure. Studies have demonstrated that this compound can lower blood pressure by promoting relaxation of vascular smooth muscle .
  • Renal Function : In renal physiology, this compound enhances sodium reabsorption through ENaC activation, which may have implications for conditions such as edema and hypertension .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Findings Implications
Study on ENaC activation (2009)This compound stimulates αβγ-ENaC activity in a dose-dependent manner.Suggests potential therapeutic use in managing fluid balance disorders.
PKG-Iα suppression study (2022)Chronic exposure to this compound suppresses PKG-Iα levels in veins.Indicates possible long-term effects on vascular signaling pathways .
Vascular response study (2020)Demonstrated significant vasodilatory effects in animal models.Supports the use of this compound in treating cardiovascular diseases .

Electrophysiological Studies

Electrophysiological assessments using two-electrode voltage-clamp techniques have provided insights into the action of this compound on ion channels:

  • Current Measurements : The current levels induced by this compound were analyzed to determine EC50 values, revealing its potency in activating ENaC channels.
  • Statistical Analysis : Data from these studies were processed using software tools like Clampfit and Origin for detailed statistical evaluation, confirming the reliability of findings regarding dose-response relationships .

Properties

Molecular Formula

C16H17N6O7PS

Molecular Weight

468.4 g/mol

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one

InChI

InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1

InChI Key

GCSQHBMPLUMDCO-FRJWGUMJSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O

Origin of Product

United States

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